molecular formula C8H9F3N2 B12438324 4-Ethyl-6-trifluoromethyl-pyridin-3-ylamine

4-Ethyl-6-trifluoromethyl-pyridin-3-ylamine

Cat. No.: B12438324
M. Wt: 190.17 g/mol
InChI Key: MQPZSCRRIQLAIT-UHFFFAOYSA-N
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Description

4-ethyl-6-(trifluoromethyl)pyridin-3-amine is a compound that belongs to the class of trifluoromethylated pyridines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of the trifluoromethyl group in the pyridine ring imparts significant stability and reactivity, making this compound an important building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-6-(trifluoromethyl)pyridin-3-amine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the use of trifluoromethylation reactions, where a trifluoromethylating agent is reacted with a suitable pyridine precursor. For example, the reaction of 4-ethylpyridine with a trifluoromethylating agent such as trifluoromethyl iodide under basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of 4-ethyl-6-(trifluoromethyl)pyridin-3-amine may involve large-scale trifluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-6-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

4-ethyl-6-(trifluoromethyl)pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-6-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-6-(trifluoromethyl)pyridin-3-amine is unique due to the combination of the ethyl, trifluoromethyl, and amine groups in the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable in various applications .

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

4-ethyl-6-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C8H9F3N2/c1-2-5-3-7(8(9,10)11)13-4-6(5)12/h3-4H,2,12H2,1H3

InChI Key

MQPZSCRRIQLAIT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=C1N)C(F)(F)F

Origin of Product

United States

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